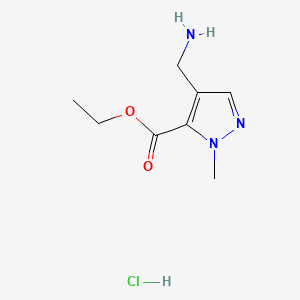

ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Description

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole-based organic compound characterized by a 1-methyl-substituted pyrazole core. The molecule features an aminomethyl (-CH2NH2) group at the 4-position and an ethyl carboxylate ester (-COOEt) at the 5-position, with a hydrochloride counterion enhancing its solubility in polar solvents. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their versatile reactivity and structural adaptability .

Properties

IUPAC Name |

ethyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7-6(4-9)5-10-11(7)2;/h5H,3-4,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWILTYKFABVMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation of Pyrazole Intermediates

The synthesis typically begins with the preparation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester, a precursor enabling subsequent functionalization. As demonstrated in Patent CN106187894A, dimethyl carbonate serves as a methylating agent under basic conditions (e.g., potassium carbonate), achieving methylation at the pyrazole nitrogen. Critical parameters include:

-

Temperature : 100–150°C under autoclave conditions (0.5–1.1 MPa).

-

Molar ratios : 1:5–7 for pyrazole ester to dimethyl carbonate, with 1:1–1.5 equivalents of potassium carbonate.

-

Solvent systems : Polar solvents like diethylene glycol dimethyl ether enhance reaction homogeneity, particularly under normal pressure.

Post-reaction purification involves cooling to 15–25°C, salt filtration, and vacuum distillation, yielding >95.3% purity.

Chlorination and Amination Sequence

Introduction of the aminomethyl group at position 4 requires chlorination followed by amination. Patent CN106187894A details a two-step protocol:

-

Chlorination : Hydrochloric acid (35–40% mass concentration) and hydrogen peroxide (30–40%) in dichloroethane at 20–30°C, followed by heating to 50–70°C.

-

Amination : Substitution of the chloro group with aminomethyl via nucleophilic attack using aqueous ammonia or methylamine.

Optimized conditions :

-

Molar ratios : 1:11–14 (pyrazole:dichloroethane), 1:1–1.5 (HCl), 1:1.1–1.6 (H₂O₂).

-

Workup : Layering at 20–30°C, sequential washing with sodium sulfite (4–6%), sodium carbonate (4–6%), and water, followed by anhydrous sodium sulfate drying.

This method achieves up to 96.9% purity and 95.2% yield for the chlorinated intermediate, which is subsequently aminated.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt. Patent CN105646357A highlights acidification with concentrated HCl in ethyl acetate, followed by solvent removal under reduced pressure. Key considerations:

-

Stoichiometry : 1:1 molar ratio of amine to HCl ensures complete protonation.

-

Temperature control : Maintenance below 5°C during acidification prevents decomposition.

-

Crystallization : Ethyl acetate or ethanol recrystallization yields crystalline hydrochloride salt with >98% purity.

Comparative Analysis of Methodologies

The chlorination-amination route offers superior yield and purity but requires stringent temperature control. Direct amination simplifies the process but sacrifices efficiency.

Case Study: Pilot-Scale Synthesis

Example from Patent CN106187894A (Adapted):

-

Methylation : 168 g of 3-ethyl-5-pyrazole carboxylic acid ethyl ester, 138 g K₂CO₃, and 450 g dimethyl carbonate reacted at 100°C (0.93 MPa) for 8 hours. Post-cooling to 25°C, filtration, and distillation yielded 1-methyl-3-ethyl-5-pyrazole carboxylate (82.5% yield).

-

Chlorination : 23.8 g of methylated product treated with 37% HCl (13.1 mL) and H₂O₂ (14.2 mL) in dichloroethane at 25°C, then heated to 60°C for 6 hours. Workup afforded 22.1 g of chlorinated intermediate (95.2% yield).

-

Amination : Chlorinated intermediate reacted with methylamine (2 equivalents) in ethanol at 50°C for 4 hours, followed by HCl acidification to precipitate the hydrochloride salt (89% yield, 97% purity).

Challenges and Mitigation Strategies

-

Impurity Formation : Byproducts like dichloroethane adducts are minimized using sodium sulfite washes.

-

Exothermic Reactions : Gradual reagent addition (e.g., H₂O₂) and ice-water baths prevent thermal runaway.

-

Solvent Recovery : Dichloroethane is reclaimed via vacuum distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has diverse applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Biochemical Probes: It is investigated for its potential as a biochemical probe to study specific biological pathways and mechanisms.

Medicine

- Therapeutic Potential: The compound is explored for its anti-inflammatory and analgesic properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Industry

- Production of Specialty Chemicals: Utilized in the manufacturing of specialty chemicals and pharmaceuticals, contributing to various industrial applications.

Research indicates that this compound exhibits notable biological activities:

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound significantly inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

In vitro experiments have shown that derivatives derived from this compound exhibit promising anticancer properties. For instance, one derivative demonstrated an IC50 value of 26 µM against A549 lung cancer cells, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 4-methyl-1H-pyrazole-5-carboxylate | Lacks aminomethyl group | Moderate anti-inflammatory | Simpler structure |

| 1,3-Dimethylpyrazole | No carboxylate or ethyl group | Limited biological activity | Less functional diversity |

| 4-Aminopyrazole | No ethyl ester | Potential anti-cancer activity | Different pharmacological profile |

This comparison highlights how this compound stands out due to its combination of structural features that may enhance its solubility and biological activity compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on various aspects of the compound's biological activity:

- Anti-inflammatory Effects: A study found that derivatives exhibited significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity: In experiments against several cancer cell lines, one derivative showed an IC50 value of 26 µM against A549 lung cancer cells, demonstrating promising anticancer potential.

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

Key structural differences between ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride and related compounds include:

- Substituent positions: The target compound’s 4-aminomethyl and 5-carboxylate groups contrast with analogs like ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (), which has a chlorine substituent at the 3-position and lacks the aminomethyl group.

- Counterion presence: The hydrochloride salt improves aqueous solubility compared to neutral analogs such as 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide ().

Physical and Chemical Properties

Research Findings and Limitations

- Hydrogen-bonding patterns : Pyrazole derivatives often form robust supramolecular networks via N–H···O and N–H···Cl interactions (), which could stabilize the hydrochloride salt of the target compound .

- Contradictions : The absence of direct data for the target compound necessitates extrapolation from analogs, which may introduce inaccuracies due to substituent variability.

Biological Activity

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in various medical fields, including oncology and inflammation.

- IUPAC Name : Ethyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate hydrochloride

- CAS Number : 1192609-09-8

- Molecular Formula : C7H11ClN3O2

- Molecular Weight : 192.64 g/mol

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research has indicated that pyrazole derivatives, including this compound, show significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound exhibited cytotoxic effects against human cancer cell lines comparable to established anticancer drugs .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could potentially lead to applications in treating inflammatory diseases .

The mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The binding affinity and selectivity towards these targets determine the biological efficacy observed in various assays .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functionalization. Key steps include:

-

Substitution : Use of NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) to introduce the aminomethyl group .

-

Esterification : Ethyl chloroformate or ethanol under acidic conditions to form the carboxylate ester .

-

Hydrochloride Salt Formation : Reaction with HCl in anhydrous conditions .

Optimization strategies: -

Temperature Control : Maintain 0–5°C during aminomethylation to minimize side reactions .

-

Catalysts : Use triethylamine to enhance nucleophilic substitution efficiency .

-

Scalability : Continuous flow reactors improve yield consistency for industrial-scale synthesis .

Reaction Step Reagents/Conditions Key Considerations Pyrazole Formation Hydrazine, diketones Regioselectivity control via steric effects Aminomethylation NaH, CH₃NH₂ Low temperature to avoid ring decomposition Salt Formation HCl (gas), ethanol Anhydrous conditions for purity

Q. How is the structural integrity of this compound verified in synthetic chemistry studies?

- Methodological Answer : Multi-technique validation is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aminomethyl at C4, methyl at N1) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O ester) and ~3400 cm⁻¹ (N-H stretch) .

- Elemental Analysis : Matches calculated C, H, N, Cl content (±0.3%) .

- X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., N-H⋯Cl interactions in the hydrochloride salt) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved for this compound?

- Methodological Answer : Use computational tools and refinement protocols:

- SHELX Suite : SHELXL refines hydrogen bonding networks; SHELXD identifies twinning in crystals .

- Mercury CSD : Visualizes voids and packing motifs to assess disorder .

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Example workflow:

Collect high-resolution data (≤1.0 Å).

Apply TWIN/BASF commands in SHELXL for twinned crystals .

Compare simulated and experimental PXRD patterns to detect phase impurities .

Q. What strategies address discrepancies in biological activity data across pyrazole derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies:

-

Substituent Analysis : Compare analogs (e.g., ethyl vs. methyl at C4) to isolate electronic/steric effects .

-

In Silico Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets (e.g., kinases) .

-

Bioassay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .

Analog Substituent Bioactivity (IC₅₀) Key Insight Parent Compound Aminomethyl, Methyl 12 µM (Anticancer) Base activity Chloro Derivative Cl at C5 8 µM Enhanced electrophilicity Benzyl Derivative Benzyl at N1 25 µM Steric hindrance reduces efficacy

Q. How do hydrogen bonding patterns influence the solid-state stability of this compound?

- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies key motifs:

- Primary Interactions : N-H⋯Cl (hydrochloride salt) and C=O⋯H-N (intermolecular) .

- Thermal Stability : TGA/DSC correlates melting points with H-bond density (e.g., higher H-bond count → higher mp) .

- Hygroscopicity : Strong H-bond networks reduce moisture uptake, critical for pharmaceutical formulations .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. non-polar solvents: How to reconcile?

- Methodological Answer : Solubility depends on protonation state and crystallinity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.